molecular formula C10H16O B1359912 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde CAS No. 40702-26-9

1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde

Cat. No.: B1359912
CAS No.: 40702-26-9
M. Wt: 152.23 g/mol
InChI Key: HPPUQZZCHCEJEW-UHFFFAOYSA-N
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Description

1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde is an organic compound with the molecular formula C10H16O. It is a colorless liquid with a spicy odor and is used primarily as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde can be synthesized through the functionalization of cyclohexene. One common method involves the Diels-Alder reaction of 2-methyl-1,3-pentadiene with acrolein .

Industrial Production Methods

In industrial settings, the compound is produced by the same Diels-Alder reaction, followed by purification processes such as distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde is used in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the synthesis of biologically active molecules and fluorescent agents.

    Medicine: It is involved in the development of pharmaceuticals and other therapeutic agents.

    Industry: The compound is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. These interactions can affect biological pathways and processes, depending on the specific application .

Properties

IUPAC Name

1,3,4-trimethylcyclohex-3-ene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8-4-5-10(3,7-11)6-9(8)2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPUQZZCHCEJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(CC1)(C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880914
Record name 3-cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40702-26-9
Record name 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040702269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde
Reactant of Route 2
1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde
Reactant of Route 3
1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde
Reactant of Route 4
Reactant of Route 4
1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde
Reactant of Route 5
1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde
Reactant of Route 6
1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde

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